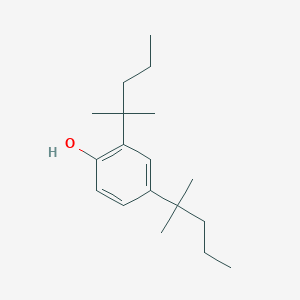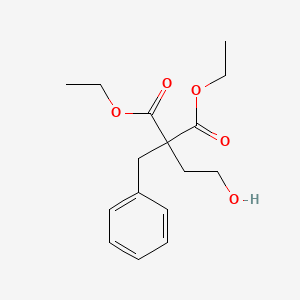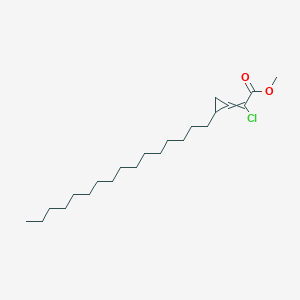
Methyl chloro(2-hexadecylcyclopropylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl chloro(2-hexadecylcyclopropylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopropylidene ring, a chloro group, and a long hexadecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro(2-hexadecylcyclopropylidene)acetate typically involves the esterification of chloroacetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production processes. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl chloro(2-hexadecylcyclopropylidene)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl chloro(2-hexadecylcyclopropylidene)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of lipid metabolism due to its long hexadecyl chain.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl chloro(2-hexadecylcyclopropylidene)acetate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, leading to the release of the active components. The long hexadecyl chain can interact with lipid membranes, affecting their fluidity and function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl chloroacetate: Similar ester structure but lacks the cyclopropylidene ring and long hexadecyl chain.
Methyl 2-(2-chlorophenyl)acetate: Contains a phenyl ring instead of a cyclopropylidene ring.
Methyl salicylate: An ester with a hydroxyl group on the aromatic ring
Uniqueness
Methyl chloro(2-hexadecylcyclopropylidene)acetate is unique due to its combination of a cyclopropylidene ring, a chloro group, and a long hexadecyl chain This unique structure imparts specific chemical and physical properties that are not found in other similar compounds
Eigenschaften
CAS-Nummer |
89879-09-4 |
|---|---|
Molekularformel |
C22H39ClO2 |
Molekulargewicht |
371.0 g/mol |
IUPAC-Name |
methyl 2-chloro-2-(2-hexadecylcyclopropylidene)acetate |
InChI |
InChI=1S/C22H39ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20(19)21(23)22(24)25-2/h19H,3-18H2,1-2H3 |
InChI-Schlüssel |
DZBVYZPITDSMBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1CC1=C(C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


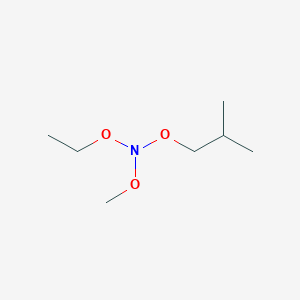
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
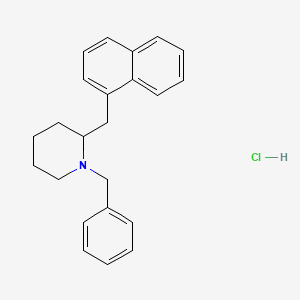
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)

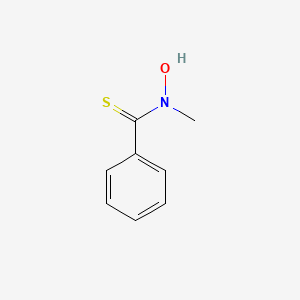
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
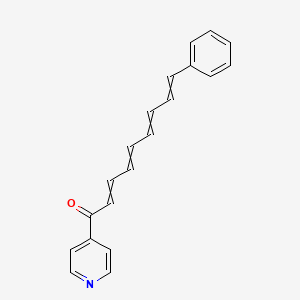


![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
